molecular formula C44H66Cl2N4O6 B12420199 Cy5-PEG5-amine hydrochloride

Cy5-PEG5-amine hydrochloride

Cat. No.: B12420199
M. Wt: 817.9 g/mol
InChI Key: MQNJWJLJPFPLFP-UHFFFAOYSA-N
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Description

Cy5-PEG5-amine (hydrochloride) is a compound that combines a cyanine dye with a polyethylene glycol (PEG) linker and an amine group. This compound is known for its fluorescent properties, with excitation and emission maxima at 649 nm and 667 nm, respectively. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it suitable for various biological and chemical applications.

Properties

Molecular Formula

C44H66Cl2N4O6

Molecular Weight

817.9 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride

InChI

InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H

InChI Key

MQNJWJLJPFPLFP-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG5-amine (hydrochloride) involves the conjugation of a cyanine dye with a PEG linker and an amine group. The process typically includes the following steps:

    Activation of the Cyanine Dye: The cyanine dye is activated using a suitable reagent, such as an NHS ester or a carbonyl compound (ketone or aldehyde).

    PEG Linker Attachment: The activated dye is then reacted with a PEG linker, which contains multiple ethylene glycol units, to form a stable conjugate.

    Amine Group Introduction: The PEG-dye conjugate is further reacted with an amine-containing compound to introduce the free amine group.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of Cy5-PEG5-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the cyanine dye, PEG linker, and amine compound are synthesized and purified.

    Automated Reaction Systems: Automated systems are used to control reaction conditions, such as temperature, pH, and reaction time, to ensure consistent product quality.

    Purification and Quality Control: The final product is purified using techniques like chromatography and undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Amine-Mediated Conjugation

The free amine group (-NH2) reacts with electrophilic groups such as:

  • Activated NHS esters : Forms stable amide bonds under mild conditions (e.g., pH 7–9, room temperature).

  • Carboxylic acids : Requires carbodiimide crosslinkers (e.g., EDC) for activation.

  • Carbonyl groups (aldehydes/ketones) : Utilizes reductive amination with NaBH3CN or NaBH4.

Example Synthesis Protocol :

Step Details
Reactants Cy5-NHS (7.4 mg, 12 μmol) + MeO-PEG-NH2 (30 mg, 6 μmol)
Solvent Anhydrous DMSO (1 mL)
Conditions Stirred 18 h in dark, purified via G-15 Sephadex chromatography
Yield 86% (28 mg)

Phosphoramidite Functionalization

For oligonucleotide labeling, Cy5-PEG5-amine derivatives undergo phosphoramidite synthesis using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Key steps include:

  • Activation : Co-evaporation with CH3CN to remove moisture.

  • Coupling : Reaction in CH2Cl2 with N,N-diisopropylethylamine (DIPEA) as a base .

Redox Reactivity

Cy5-PEG5-amine undergoes reversible reduction and oxidation, critical for ROS (reactive oxygen species) sensing applications:

Reduction to Hydrocyanine (H-Cy5-PEG)

  • Reagent : Sodium borohydride (NaBH4) in methanol/water.

  • Observation : Loss of blue color indicates conversion to non-fluorescent H-Cy5-PEG .

Oxidation Back to Cy5-PEG

  • ROS Exposure : Hydroxyl radicals (e.g., Fenton’s reagent) oxidize H-Cy5-PEG, restoring fluorescence.

  • Stability Data :

    Condition Fluorescence Increase (Fold)
    Fenton’s reagent (H-Cy5-PEG)
    Ambient oxidation (4 h)20×

Deprotection in Ammonia

During DNA synthesis, Cy5-PEG5-amine-linked oligonucleotides require careful deprotection:

  • Optimal Conditions : 7% NH4OH for 1 week achieves >95% deprotection for Cy5-Peg derivatives .

  • Electron-Deficient Derivatives : Cy5-Cl degrades rapidly, necessitating shorter exposure (48 h) .

Photophysical Stability

  • Emission Properties : λ<sub>em</sub> = 667 nm, Φ<sub>F</sub> = 0.07 (lower than Cy5-Cl’s 0.27) due to PEG-induced steric effects .

  • Solubility : Enhanced in aqueous media (via PEG spacer) but retains solubility in DMSO, DMF, and DCM.

Key Reaction Table

Target Group Conjugate Conditions Efficiency
NHS estersAmide bondpH 8.5, RT>90%
AldehydesSchiff baseNaBH3CN, RT75–85%
Carboxylic acidsEDC-mediatedpH 6.0, 4°C60–70%

Scientific Research Applications

Cy5-PEG5-amine (hydrochloride) has a wide range of applications in scientific research, including:

    Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules, such as proteins, nucleic acids, and lipids, in biological studies.

    Imaging: Employed in fluorescence imaging techniques for visualizing cellular and molecular processes in real-time.

    Drug Delivery: Utilized in the development of drug delivery systems, where the PEG linker enhances solubility and stability, and the fluorescent dye allows for tracking.

    PROTAC Synthesis: Acts as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation.

Mechanism of Action

The mechanism of action of Cy5-PEG5-amine (hydrochloride) involves its interaction with target biomolecules through the free amine group. The fluorescent properties of the cyanine dye allow for the visualization of these interactions. In PROTAC applications, the compound acts as a linker that brings together an E3 ubiquitin ligase and a target protein, leading to the selective degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

    Cy3-PEG5-amine (hydrochloride): Similar structure but with different excitation and emission maxima.

    Cy7-PEG5-amine (hydrochloride): Similar structure but with longer wavelength excitation and emission maxima.

Uniqueness

Cy5-PEG5-amine (hydrochloride) is unique due to its specific excitation and emission properties, making it suitable for applications requiring near-infrared fluorescence. The PEG linker enhances its solubility and stability, while the free amine group allows for versatile conjugation with various biomolecules.

Q & A

Q. How does the molecular structure of Cy5-PEG5-amine hydrochloride influence its functionality in bioimaging applications?

The compound comprises three key components:

  • Cy5 fluorophore : Emits near-infrared fluorescence (650–670 nm), enabling deep-tissue imaging with reduced autofluorescence .
  • PEG5 spacer : Enhances water solubility, minimizes non-specific binding, and prolongs circulation time in vivo by reducing immune recognition .
  • Amine group (as HCl salt) : Facilitates covalent conjugation to carboxylated biomolecules (e.g., antibodies, peptides) via NHS-ester or EDC/sulfo-NHS chemistry .

Methodological Insight: Optimize fluorescence output by selecting excitation wavelengths >630 nm and validating emission filters to exclude background noise. Use phosphate-buffered saline (PBS, pH 7.4) to maintain solubility during conjugation .

Q. What are the recommended protocols for conjugating this compound to biomolecules?

Step-by-Step Workflow :

Activation : Dissolve the compound in anhydrous DMSO (≤10% final concentration) to avoid hydrolysis of the amine group.

Reaction : Mix with target biomolecule (e.g., antibody) in PBS (pH 8.5) at a molar ratio of 5:1 (dye:protein). Incubate for 2 hours at 4°C with gentle agitation.

Purification : Remove unreacted dye using size-exclusion chromatography (e.g., PD-10 columns) or dialysis (MWCO 3.5 kDa).

Validation : Confirm labeling efficiency via absorbance spectroscopy (Cy5: ε~250,000 M⁻¹cm⁻¹ at 650 nm; protein: A280 nm) .

Critical Note: Avoid primary amine-containing buffers (e.g., Tris-HCl) during conjugation to prevent competing reactions .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Short-term : Store lyophilized powder at -20°C in airtight, light-protected vials.
  • Long-term : Aliquot reconstituted solutions in anhydrous DMSO (1–5 mM) and store at -80°C to prevent freeze-thaw degradation.
  • Stability Tests : Monitor fluorescence intensity (λexem = 650/670 nm) and HPLC purity (>95%) monthly .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency while minimizing aggregation of this compound-labeled proteins?

Key Strategies :

  • Molar Ratio Optimization : Titrate dye-to-protein ratios (1:1 to 10:1) to balance labeling efficiency and steric hindrance. Aggregation often occurs at ratios >8:1 due to hydrophobic interactions .
  • Buffer Additives : Include 0.05% Tween-20 or 5% glycerol to stabilize proteins during conjugation.
  • Post-Labeling Analysis : Use dynamic light scattering (DLS) or native PAGE to detect aggregates. If present, employ centrifugal filtration (100 kDa MWCO) to remove high-MW species .

Q. What experimental controls are essential for quantitative fluorescence imaging studies using this compound?

Critical Controls :

  • Unlabeled Sample : Image cells/tissues treated with non-conjugated biomolecules to account for autofluorescence.
  • Quenching Controls : Add 1 mM sodium dithionite to irreversibly quench Cy5 fluorescence and confirm signal specificity .
  • Photobleaching Calibration : Expose labeled samples to prolonged illumination (e.g., 5 min at 647 nm) to quantify signal decay rates. Normalize data to initial intensity .

Q. How should researchers address discrepancies in fluorescence intensity across biological models (e.g., cell lines vs. tissue sections)?

Troubleshooting Framework :

Environmental Factors :

  • pH Sensitivity : Cy5 fluorescence decreases in acidic environments (e.g., lysosomes). Use pH-insensitive reference dyes (e.g., Alexa Fluor 647) for normalization .
  • Tissue Penetration : Optimize clearing protocols (e.g., CUBIC) for thick tissue sections to reduce scattering artifacts .

Instrument Calibration : Validate detector sensitivity using fluorescence standards (e.g., fluorescent beads) across imaging systems .

Biological Variability : Perform dose-response studies to account for differences in target expression or uptake efficiency between models .

Q. How can researchers validate the specificity of this compound conjugates in competitive binding assays?

Validation Protocol :

Blocking Experiments : Pre-incubate target receptors with excess unlabeled ligand to competitively inhibit Cy5-conjugate binding.

Negative Controls : Use cells/tissues lacking the target receptor (e.g., knockout models).

Cross-Correlation : Compare results with orthogonal methods (e.g., SPR, flow cytometry) to confirm binding affinity and specificity .

Q. What statistical methods are recommended for analyzing dose-dependent fluorescence data from this compound experiments?

Analytical Approaches :

  • Non-linear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values.
  • Error Propagation : Account for variability in labeling efficiency and instrument noise using bootstrap resampling or Monte Carlo simulations .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude data points deviating >2 SD from the mean .

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